N-cyano-2-phenylacetamide

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

N-Cyano-2-phenylacetamide (CHEMBL293361, canonical SMILES: N#CNC(=O)Cc1ccccc1) is a small-molecule acetamide derivative with a molecular formula of C9H8N2O and a free-base molecular weight of 160.18 g/mol. It belongs to the N-cyanoamide subclass, characterized by a cyano group covalently attached to the amide nitrogen rather than to the α-carbon—a structural feature that fundamentally distinguishes it from the more widely catalogued regioisomer 2-cyano-N-phenylacetamide (CAS 621-03-4).

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8642035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-2-phenylacetamide
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC#N
InChIInChI=1S/C9H8N2O/c10-7-11-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
InChIKeyYFHYOTWTHOYZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-2-phenylacetamide (CHEMBL293361) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-Cyano-2-phenylacetamide (CHEMBL293361, canonical SMILES: N#CNC(=O)Cc1ccccc1) is a small-molecule acetamide derivative with a molecular formula of C9H8N2O and a free-base molecular weight of 160.18 g/mol [1]. It belongs to the N-cyanoamide subclass, characterized by a cyano group covalently attached to the amide nitrogen rather than to the α-carbon—a structural feature that fundamentally distinguishes it from the more widely catalogued regioisomer 2-cyano-N-phenylacetamide (CAS 621-03-4) [2]. The compound exhibits a computed alogP of 0.83, a polar surface area of 52.89 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and two rotatable bonds, placing it within Ro3-compliant fragment space (QED-weighted score: 0.51) [1]. It has been assigned zero Ro5 violations and is reported to pass the Rule-of-Three filter, making it a suitable starting point for fragment-based lead discovery and scaffold-hopping campaigns [1].

Why N-Cyano-2-phenylacetamide Cannot Be Replaced by 2-Cyano-N-phenylacetamide or Simpler Cyanoacetamides in Procurement Decisions


Although N-cyano-2-phenylacetamide shares its molecular formula (C9H8N2O) with the commercially prevalent 2-cyano-N-phenylacetamide (CAS 621-03-4), the two compounds are constitutional isomers with fundamentally different connectivity: the cyano group resides on the amide nitrogen in the former (N–C≡N) versus on the α-methylene carbon in the latter (CH₂–C≡N) [1][2]. This single atomic rearrangement produces a >4.5-fold difference in computed lipophilicity (alogP 0.83 vs. XLogP3 1.6), alters the electronic environment of the amide bond, and redirects the compound's chemical reactivity away from Knoevenagel-type condensations (characteristic of α-cyanoacetamides) toward N-cyanoamide-specific transformations such as base-catalyzed cyclization to glycocyamidines and acid-catalyzed conversion to hydantoins [3]. Substituting 2-cyano-N-phenylacetamide or unsubstituted cyanoacetamide (CAS 107-91-5) for N-cyano-2-phenylacetamide will therefore change the synthetic outcome, fragment-linking geometry, or structure–activity relationship trajectory in any application that exploits the N–CN functional handle [1][4].

Quantitative Differential Evidence for N-Cyano-2-phenylacetamide vs. Closest Analogs


Regioisomeric Identity: N-Cyano vs. C-Cyano Substitution Defines Distinct Chemical Space and Catalog Classification

N-Cyano-2-phenylacetamide (CHEMBL293361) is the N-cyano regioisomer of the widely catalogued 2-cyano-N-phenylacetamide (CAS 621-03-4, CHEMBL3334609). The two compounds are constitutional isomers that share the identical molecular formula (C9H8N2O) and molecular weight (160.18 vs. 160.17 g/mol) but differ in the attachment point of the cyano group: N–C≡N (target compound) versus CH₂–C≡N (comparator) [1][2]. This connectivity difference is unambiguously established by the canonical SMILES strings: N#CNC(=O)Cc1ccccc1 for the target versus O=C(CC#N)NC1=CC=CC=C1 for the comparator [1][2]. In catalog systems, the two isomers carry distinct identifiers (ChEMBL IDs CHEMBL293361 vs. CHEMBL3334609) and are not interchangeable in procurement workflows [1][3].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Lipophilicity Differential: alogP 0.83 (N-cyano) vs. XLogP3 1.6 (C-cyano) Alters Predicted Permeability and Solubility Profiles

The N-cyano substitution pattern in CHEMBL293361 yields a computed alogP of 0.83, which is approximately 0.77 log units lower than the XLogP3 of 1.6 reported for its C-cyano regioisomer 2-cyano-N-phenylacetamide [1][2]. This difference exceeds a factor of 4.5 on the linear partition-coefficient scale and places the N-cyano isomer closer to optimal fragment-like lipophilicity (alogP ≤ 3 for Rule-of-Three compliance), whereas the C-cyano isomer approaches the upper boundary of desirable fragment space [1][3]. The lower lipophilicity of the N-cyano isomer is consistent with the stronger electron-withdrawing character and greater polar character of the N–C≡N moiety relative to the CH₂–C≡N group, and it predicts superior aqueous solubility and reduced non-specific protein binding in biochemical assays [1].

Physicochemical Profiling ADME Prediction Fragment-Based Drug Design

Fragment-Like Properties and Rule-of-Three Compliance Position N-Cyano-2-phenylacetamide for Fragment-Based Screening Libraries

CHEMBL293361 meets all Rule-of-Three (Ro3) criteria for fragment-like compounds: molecular weight 160.18 g/mol (<300 Da threshold), alogP 0.83 (≤3), hydrogen-bond donors 1 (≤3), hydrogen-bond acceptors 2 (≤3), and rotatable bonds 2 (≤3) [1]. Its quantitative estimate of drug-likeness (QED) score is 0.51, which is moderate and consistent with a fragment-sized molecule that retains room for chemical elaboration [1]. In contrast, the larger and more complex comparators that frequently appear alongside this compound in synthetic pathways—such as (2Z)-2-{5-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene}-2-cyano-N-phenylacetamide (MW 473.98 g/mol)—are well outside Ro3 space and are unsuitable as starting points for fragment-based approaches . The Ro3-pass designation (ro3_pass: 'Y') confirms that N-cyano-2-phenylacetamide is explicitly enumerated as fragment-compatible in the ChEMBL database [1].

Fragment-Based Drug Discovery Compound Library Design Medicinal Chemistry

N-Cyanoamide-Specific Reactivity Enables Glycocyamidine and Hydantoin Synthesis Unavailable to C-Cyanoacetamide Isomers

The N-cyano functional group in N-cyano-2-phenylacetamide confers a distinct reactivity profile that is inaccessible to C-cyanoacetamides. N-Cyanoamines, as a class, react with 1-(t-butyl)-3,3-diphenylaziridinone to yield amide intermediates that undergo base-catalyzed ring closure to afford glycocyamidines, and acid-catalyzed de-t-butylation/deimination leads to 1-substituted 5,5-diphenylhydantoins [1]. This reactivity is documented in the primary literature for N-cyanoamines generally and is mechanistically contingent on the nucleophilic character of the N-cyano nitrogen, a feature absent in C-cyanoacetamides where the cyano group is attached to an electrophilic methylene carbon [1][2]. While a direct head-to-head study comparing N-cyano-2-phenylacetamide with 2-cyano-N-phenylacetamide in this specific transformation has not been published, the class-level reactivity distinction is mechanistically well-established: C-cyanoacetamides undergo Knoevenagel condensations at the activated methylene, whereas N-cyanoamides participate in cyclization cascades initiated at the N-cyano terminus [1][2].

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Reported Synthetic Yield of 82% from Phenylacetyl Chloride and Cyanamide Provides a Baseline for Procurement-Grade Material Evaluation

A documented synthetic route to N-cyano-2-phenylacetamide involves the reaction of phenylacetyl chloride (3.97 mL, 30 mmol) with cyanamide (5.04 g, 120 mmol) in aqueous sodium hydroxide/acetone at 0 °C, yielding the product as a yellow oil in 82% isolated yield (3.96 g) after solvent removal . This yield serves as a practical benchmark for laboratory-scale preparation and for evaluating commercial material quality. By comparison, 2-cyano-N-phenylacetamide (CAS 621-03-4) is typically synthesized via cyanoacetic acid/aniline coupling or microwave-assisted methods with reported yields that vary but are generally in the 70–90% range depending on catalyst and conditions [1]. The 82% yield for the N-cyano isomer from readily available, inexpensive starting materials (phenylacetyl chloride and cyanamide) indicates that the compound is synthetically accessible at reasonable cost, which is a relevant consideration for procurement planning .

Synthetic Chemistry Process Chemistry Chemical Procurement

Polar Surface Area (PSA 52.89 Ų) and Hydrogen-Bond Profile Differentiate N-Cyano-2-phenylacetamide from Non-Cyano and Non-Phenyl Acetamide Analogs

The computed polar surface area (PSA) of N-cyano-2-phenylacetamide is 52.89 Ų, with 1 hydrogen-bond donor (amide NH) and 2 hydrogen-bond acceptors (amide C=O and N–C≡N) [1]. The simplest analog lacking the phenyl substituent, cyanoacetamide (CAS 107-91-5, MW 84.08), has a reported XLogP3-AA of -1 and significantly different polarity, while the analog lacking the cyano group, N-phenylacetamide (acetanilide, CAS 103-84-4, MW 135.16), has a lower PSA (~29 Ų for the amide alone) and a higher XLogP (~1.2) [2][3]. The combination of moderate PSA, one HBD, and low alogP in N-cyano-2-phenylacetamide places it in a favorable region of the BOILED-Egg plot for predicted passive gastrointestinal absorption and blood–brain barrier penetration, differentiating it from both simpler and more lipophilic analogs [1].

Physicochemical Profiling Medicinal Chemistry ADME Prediction

High-Confidence Application Scenarios for N-Cyano-2-phenylacetamide Grounded in Quantitative Differential Evidence


Fragment-Based Lead Discovery: N-Cyano-2-phenylacetamide as a Rule-of-Three-Compliant Starting Point with Dual Synthetic Growth Vectors

With a molecular weight of 160.18 g/mol, alogP of 0.83, and explicit Ro3-pass designation (ro3_pass: 'Y'), N-cyano-2-phenylacetamide is qualified for inclusion in fragment-screening libraries intended for X-ray crystallography, NMR, or SPR-based hit identification [1]. Its moderate QED score (0.51) and balanced PSA (52.89 Ų) indicate ample headroom for chemical elaboration while maintaining drug-like properties. The N-cyano group provides a synthetic handle for conversion to glycocyamidines or hydantoins, and the phenyl ring offers a vector for electrophilic substitution or cross-coupling, enabling two orthogonal growth directions from a single fragment hit [1][2]. Researchers procuring this compound for fragment campaigns should explicitly specify CHEMBL293361 to avoid inadvertent delivery of the C-cyano regioisomer (CAS 621-03-4), which would alter both the physicochemical profile and the available chemistry space.

Heterocyclic Scaffold Synthesis: N-Cyano-Mediated Cyclization to Glycocyamidines and Hydantoins

For medicinal chemistry programs targeting hydantoin- or glycocyamidine-based pharmacophores—including anticonvulsants, antiarrhythmics, and kinase inhibitors—N-cyano-2-phenylacetamide serves as a direct precursor via the established N-cyanoamine–aziridinone cyclization methodology [1]. The reaction sequence (aziridinone coupling → base-catalyzed cyclization → glycocyamidine; or acid-catalyzed de-t-butylation/deimination → hydantoin) is mechanistically inaccessible to C-cyanoacetamide isomers, making the correct regioisomer a strict requirement for this application [1][2]. The 82% yield reported for the parent compound synthesis from phenylacetyl chloride and cyanamide provides a practical reference for scale-up feasibility in medicinal chemistry laboratories .

Physicochemical Probe Development: Exploiting the N-Cyano Moiety as a Polar Hydrogen-Bond Acceptor with Moderate Lipophilicity

The N-cyano group in N-cyano-2-phenylacetamide serves as a uniquely positioned hydrogen-bond acceptor that contributes to a PSA of 52.89 Ų while maintaining an alogP of only 0.83—approximately 5.9-fold more hydrophilic than the C-cyano regioisomer (XLogP3 1.6) [1][2]. This property profile supports the compound's use as a physicochemical probe or negative control in SAR studies where the electronic and steric effects of N–CN versus CH₂–CN substitution need to be deconvoluted. The availability of the compound in >95% purity from multiple vendors (indexed under CHEMBL293361, SCHEMBL437416, or AKOS017746133) facilitates reproducible procurement for systematic structure–property relationship studies [1].

Agrochemical Intermediate: Cyano-Phenyl-Acetamide Derivatives as Plant Growth Regulators

Patent literature describes cyano-phenyl-acetamide derivatives, including 2-cyano-2-phenylacetamide compounds, as plant growth-regulating agents [1]. While the specific N-cyano-2-phenylacetamide isomer is not the primary exemplified compound in the patent, the class-level activity suggests that the N-cyano substitution pattern could confer differential potency, selectivity, or metabolic stability relative to C-cyano analogs. Researchers investigating structure–activity relationships in agrochemical cyanoacetamide series should consider N-cyano-2-phenylacetamide as a comparator to the C-cyano isomers to probe the effect of cyano-group placement on plant growth regulatory activity. This application is supported by class-level patent data and should be pursued with direct comparative testing.

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